3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one
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Overview
Description
"3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one" is a complex organic compound characterized by the presence of a cyclopentyl ring with an aminomethyl and hydroxy substituent, coupled with a triazolone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting from cyclopentanone, which undergoes aminomethylation and hydroxylation to introduce the aminomethyl and hydroxy groups on the cyclopentyl ring. The final step involves the formation of the triazolone ring through cyclization reactions under controlled conditions. Each step requires specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized conditions to ensure cost-effectiveness and environmental compliance. This involves using automated reactors, continuous flow systems, and stringent quality control to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketone derivatives.
Reduction: It can be reduced to further explore its derivative chemistry, especially at the triazolone ring.
Substitution: The aminomethyl group can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions might involve halogenating agents or organometallic reagents.
Major Products: The major products from these reactions are typically ketones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in studying reaction mechanisms.
Biology: It shows promise in bioassays for its interaction with various enzymes and receptors.
Medicine: Potential therapeutic uses are being explored, particularly in the areas of anti-infective and anti-inflammatory research.
Industry: Its derivatives might find applications in material science for their unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to therapeutic effects, such as inhibiting a key enzyme in a pathogen or reducing inflammation by interacting with immune receptors.
Comparison with Similar Compounds
Compared to other compounds in its class, such as:
3-(Aminomethyl)-1H-1,2,4-triazol-5(4H)-one
4-Methyl-1H-1,2,4-triazol-5(4H)-one
"3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one" stands out due to the unique combination of its cyclopentyl ring with both aminomethyl and hydroxy substituents, providing a diverse chemical landscape for further modifications and interactions. Its stereochemistry also plays a crucial role in its biological activity, distinguishing it from other compounds with similar structures but different stereochemistry.
Properties
IUPAC Name |
3-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13-8(11-12-9(13)15)5-2-6(4-10)7(14)3-5/h5-7,14H,2-4,10H2,1H3,(H,12,15)/t5-,6+,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAMDBGGJFLRSB-RRKCRQDMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CC(C(C2)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NNC1=O)[C@H]2C[C@@H]([C@@H](C2)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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